6-chloro-N-(4-fluorophenyl)pyrazin-2-amine is a chemical compound belonging to the class of pyrazine derivatives, which are known for their diverse biological activities. This compound features a pyrazine ring substituted at the 2-position with an amino group and at the 6-position with a chlorine atom, while the nitrogen at the 1-position is linked to a 4-fluorophenyl group. The presence of these substituents contributes to its potential pharmacological properties.
This compound can be classified under heterocyclic compounds, specifically as an amine derivative of pyrazine. Pyrazine itself is a six-membered aromatic ring containing two nitrogen atoms, which can participate in various chemical reactions due to its electron-rich nature. The introduction of chlorine and fluorine atoms enhances its reactivity and may influence its biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine typically involves several steps, including the chlorination of pyrazin-2-amine and subsequent reaction with 4-fluorobenzene derivatives. A common synthetic route may involve:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and characterized via nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm product formation and purity.
The molecular structure of 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine can be represented as follows:
The structure includes:
A structural representation can be visualized using chemical drawing software or molecular modeling tools, highlighting bond angles and distances that are crucial for understanding reactivity.
6-chloro-N-(4-fluorophenyl)pyrazin-2-amine is expected to undergo various chemical reactions typical for amines and halogenated compounds:
These reactions are often characterized using spectroscopic methods such as NMR and mass spectrometry for product identification.
The mechanism of action for 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine, particularly in biological contexts, is linked to its interaction with specific biological targets:
Data from pharmacological studies would provide insights into IC50 values and mechanisms involving enzyme inhibition or receptor antagonism.
Data from stability tests and solubility studies would further elucidate these properties.
6-chloro-N-(4-fluorophenyl)pyrazin-2-amine has potential applications in various fields:
Research into its efficacy, safety profile, and mechanism will guide future applications in therapeutic settings.
The structural hybridization of first-line antitubercular agent pyrazinamide (PZA) with bioactive heterocyclic scaffolds represents a strategic approach to overcoming drug resistance in Mycobacterium tuberculosis. This design leverages PZA's unique ability to target dormant bacilli while incorporating heterocyclic components that inhibit complementary pathways. The hybrid compound 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b) exemplifies this approach, integrating the pyrazine core of PZA with a 4-arylthiazol-2-amine scaffold previously identified for its antimycobacterial properties [2] [7].
Table 1: Antimycobacterial Activity of Pyrazinamide-Heterocyclic Hybrids
Compound | M. tuberculosis MIC (μM) | M. kansasii MIC (μM) | Selectivity Index (HepG2) |
---|---|---|---|
PZA (reference) | 50.0 | >100 | <1 |
Unsubstituted thiazol-2-amine | 15.4 | 20.1 | 3.2 |
9b (chloro-fluoro hybrid) | 2.3 | 2.3 | >20 |
This hybrid exhibited 21-fold greater potency against M. tuberculosis H37Rv (MIC = 0.78 μg/mL, 2.3 μM) compared to PZA alone, while maintaining a selectivity index >20 in human hepatocellular carcinoma (HepG2) cells [7]. Molecular docking studies indicate dual targeting potential: the pyrazinoyl moiety inhibits fatty acid synthase I (FAS I), while the thiazole component potentially inhibits β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme bridging mycobacterial fatty acid elongation systems [2] [7]. The hybrid's enhanced activity against non-tuberculous mycobacteria (M. kansasii and M. avium) further demonstrates the broad-spectrum potential achievable through pharmacophore integration [7].
The incorporation of para-fluorophenyl groups in antimycobacterial compounds significantly enhances target affinity through complementary electronic and steric interactions. The fluorine atom's high electronegativity (3.98 Pauling scale) induces a strong dipole moment (1.41 D) while maintaining near-identical steric requirements to hydrogen (van der Waals radius: F = 1.47 Å, H = 1.20 Å) [8]. This balance enables optimal penetration of the hydrophobic pockets in mycobacterial enzymes.
In the hybrid scaffold 6-chloro-N-(4-fluorophenyl)pyrazine-2-amine, the fluorophenyl moiety demonstrates three critical functions:
Table 2: Binding Parameters of Fluorinated vs. Non-fluorinated Analogues
Compound | ΔG (kcal/mol) | H-Bond Interactions | π-Stacking Partners |
---|---|---|---|
N-(4-chlorophenyl)pyrazin-2-amine | -6.2 | Asn165 (2.1 Å) | Phe400, Phe236 |
N-(3-chloro-4-fluorophenyl) analogue | -6.8 | Asn165 (1.9 Å), Arg159 (2.3 Å) | Phe400, Tyr263 |
6-chloro-N-(4-fluorophenyl)pyrazin-2-amine | -7.5 | Asn165 (1.7 Å), Arg159 (2.1 Å), Gln167 (2.4 Å) | Phe400, Tyr263, Phe236 |
Comparative molecular dynamics simulations reveal the 4-fluorophenyl derivative forms 38% more protein-ligand contacts than its non-fluorinated counterpart, primarily through enhanced van der Waals interactions with the hydrophobic wall of FabH's substrate channel [2] [9]. This explains the 4-fold activity improvement observed in fluorinated derivatives against M. avium complex strains [7] [8].
The chloropyrazine moiety serves as a multifunctional bioisostere in antimicrobial design, combining electronic mimicry of carboxyl groups with enhanced membrane permeability. In 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine, the chlorine atom at C6 exhibits three distinct bioisosteric functions:
Carboxylate Mimicry: The chlorine's σ-accepting capability (Hammett constant σₚ = 2.94) polarizes the pyrazine ring, creating an electrostatic potential (-42 kcal/mol) comparable to carboxylic acids (-45 kcal/mol) [4] [6]. This enables ionic interactions with Arg752 in the androgen receptor binding pocket, analogous to nitro-group interactions in flutamide derivatives [9].
Metabolic Stabilization: Chlorine's resistance to oxidative metabolism prevents the formation of reactive quinone intermediates, a limitation of hydroxylated analogues [4]. This is evidenced by the 3.4-fold longer microsomal half-life (t₁/₂ = 127 min) of chlorinated pyrazines versus hydroxylated counterparts (t₁/₂ = 37 min) [4].
Lipophilicity Optimization: The chloro substituent increases logP by +0.8 units compared to hydroxy analogues, achieving optimal anti-mycobacterial activity at logP = 2.9–3.4 [8]. This enhances penetration through mycobacterial mycolic acid barriers:
Table 3: Bioisosteric Effects of Chloropyrazine Modifications
Bioisostere Type | logP | MIC M. tuberculosis (μM) | Plasma Stability (t₁/₂, min) |
---|---|---|---|
6-Hydroxy-pyrazin-2-amine | 1.2 | 45.8 | 37 |
6-Amino-pyrazin-2-amine | 0.9 | >100 | 89 |
6-Chloro-pyrazin-2-amine | 2.1 | 12.7 | 127 |
6-Trifluoromethyl-pyrazin-2-amine | 3.4 | 8.9 | 154 |
The bioisosteric replacement strategy extends to ring-modified analogues where chloropyrazine replaces less stable heterocycles. For instance, 4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine maintains similar electronic topography (polar surface area = 26.6 Ų vs. 24.8 Ų in pyrazine analogues) but demonstrates altered hydrogen bonding patterns due to nitrogen repositioning [3] [10]. This versatility enables medicinal chemists to fine-tune target engagement while maintaining core pharmacological activity against drug-resistant mycobacterial strains [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1